molecular formula C18H22INO3S B6434575 5-tert-butyl-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide CAS No. 2419249-27-5

5-tert-butyl-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide

Cat. No.: B6434575
CAS No.: 2419249-27-5
M. Wt: 459.3 g/mol
InChI Key: FOCOSPWICFBVIM-UHFFFAOYSA-N
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Description

5-tert-butyl-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structural features It contains a tert-butyl group, an ethoxy group, an iodophenyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-tert-butyl-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The iodophenyl group may facilitate the compound’s binding to hydrophobic pockets in proteins, enhancing its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-2-ethoxy-N-(4-bromophenyl)benzene-1-sulfonamide
  • 5-tert-butyl-2-ethoxy-N-(4-chlorophenyl)benzene-1-sulfonamide
  • 5-tert-butyl-2-ethoxy-N-(4-fluorophenyl)benzene-1-sulfonamide

Uniqueness

Compared to its analogs, 5-tert-butyl-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in biochemical applications. The larger atomic radius of iodine compared to other halogens may also influence the compound’s steric interactions and overall molecular conformation .

Properties

IUPAC Name

5-tert-butyl-2-ethoxy-N-(4-iodophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22INO3S/c1-5-23-16-11-6-13(18(2,3)4)12-17(16)24(21,22)20-15-9-7-14(19)8-10-15/h6-12,20H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCOSPWICFBVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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